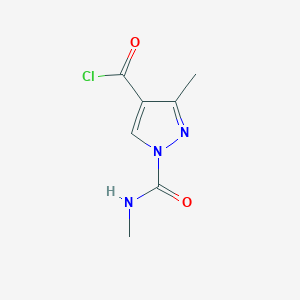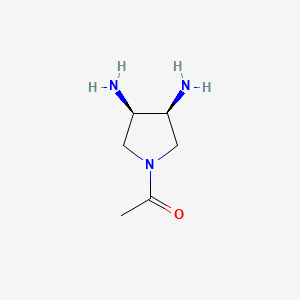
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride is an organic compound with a complex structure that includes a pyrazole ring substituted with a methyl group, a methylcarbamoyl group, and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines and other nucleophiles to form pyrazole derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for the conversion of carboxylic acids to acid chlorides.
Methyl Isocyanate: Reacts with acid chlorides to form carbamoyl derivatives.
Anhydrous Solvents: Such as dichloromethane or tetrahydrofuran, to prevent hydrolysis.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the carbamoyl and carbonyl chloride groups, making it less reactive.
1-Methyl-3-(methylcarbamoyl)pyrazole: Similar structure but without the carbonyl chloride group.
4-Chloro-3-methyl-1H-pyrazole: Contains a chloro group instead of the carbamoyl group.
Uniqueness
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the carbamoyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules with specific functional properties.
Propriétés
Numéro CAS |
126675-00-1 |
|---|---|
Formule moléculaire |
C7H8ClN3O2 |
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
3-methyl-1-(methylcarbamoyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClN3O2/c1-4-5(6(8)12)3-11(10-4)7(13)9-2/h3H,1-2H3,(H,9,13) |
Clé InChI |
ZNFXKNGUYQVJOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(=O)Cl)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)



![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)





![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)


